Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-
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Overview
Description
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is a chemical compound with the molecular formula C10H15NO It is a derivative of benzenemethanamine, featuring methoxy and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine and appropriate methoxy and dimethyl substituents.
Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N,α-dimethyl-
- Benzenemethanamine, α-methyl-, (S)-
- Benzenemethanamine, 4-methoxy-α-methyl-
Uniqueness
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions may influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6,8H,11H2,1-3H3 |
InChI Key |
CEOUGENUEZLTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(C)N |
Origin of Product |
United States |
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